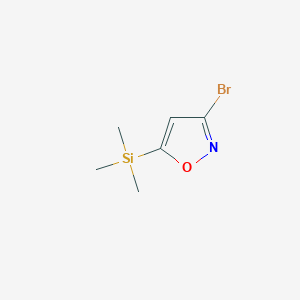
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-methoxy-1,3,5-triazin-2-amine (CM6MT) is a triazinone derivative that has been studied in several scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. CM6MT has potential applications in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a biocompatible agent for drug delivery.
Applications De Recherche Scientifique
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine has been studied for its potential applications in several scientific fields. In organic synthesis, this compound can be used as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. In medicinal chemistry, this compound has been studied for its potential as a drug delivery agent, due to its biocompatibility and low toxicity. In biochemistry, this compound has been studied for its potential as a modulator of enzyme activity, and as a ligand for protein-protein interactions.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is not yet fully understood. However, it is believed to act as a modulator of enzyme activity, by binding to the active sites of enzymes and inhibiting their activity. This compound has also been shown to bind to proteins, which may affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to inhibit the activity of enzymes, which may affect the biochemical pathways in which they are involved. This compound has also been shown to bind to proteins, which may affect their function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine for laboratory experiments include its high purity, low toxicity, and biocompatibility. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are not yet fully studied.
Orientations Futures
The potential applications of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine are numerous, and there are many future directions for research. Some potential future directions for research include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in pharmaceuticals and other organic synthesis. Additionally, further studies of its potential as a drug delivery agent and as a modulator of enzyme activity are needed.
Méthodes De Synthèse
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine can be synthesized using a variety of methods, including the reaction of 4-chloromethyl-6-methoxy-1,3,5-triazin-2-yl chloride with sodium azide. This reaction produces the desired compound in high yields, with a purity of up to 98%. Other methods for the synthesis of this compound include the reaction of 4-chloromethyl-6-methoxy-1,3,5-triazin-2-yl chloride with sodium amide, and the reaction of 4-chloromethyl-6-methoxy-1,3,5-triazin-2-yl chloride with potassium azide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4,6-trimethoxy-1,3,5-triazine", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: 2,4,6-trimethoxy-1,3,5-triazine is reacted with formaldehyde and hydrochloric acid to form 4-(chloromethyl)-2,6-dimethoxy-1,3,5-triazine.", "Step 2: The resulting intermediate is then reacted with sodium hydroxide in methanol to form 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-ol.", "Step 3: Finally, the triazin-2-ol is treated with hydrochloric acid to form the desired product, 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine." ] } | |
Numéro CAS |
1853-97-0 |
Formule moléculaire |
C5H7ClN4O |
Poids moléculaire |
174.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



